molecular formula C13H19NO3S B11717690 (S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide

(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B11717690
M. Wt: 269.36 g/mol
InChI Key: MICGUYCQMKQBFY-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and pharmacology. This compound is characterized by the presence of a sulfinamide group attached to a 3,4-dimethoxyphenyl moiety, making it a valuable intermediate in asymmetric synthesis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to the corresponding sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium thiolate or sodium azide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Sodium thiolate, sodium azide; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of the corresponding sulfonamide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications, including:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form reversible covalent bonds with nucleophilic residues in the active site of enzymes, thereby modulating their activity. The methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    ®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide: The enantiomer of the compound, which may exhibit different biological activities and selectivities.

    N-[(3,4-dimethoxyphenyl)methylidene]benzylamine: A structurally similar compound with a benzylamine group instead of a sulfinamide group.

    N-[(3,4-dimethoxyphenyl)methylidene]aniline: A structurally similar compound with an aniline group instead of a sulfinamide group.

Uniqueness

(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts distinct stereochemical properties and reactivity. This makes it a valuable tool in asymmetric synthesis and a potential candidate for developing chiral drugs and catalysts.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H19NO3S/c1-13(2,3)18(15)14-9-10-6-7-11(16-4)12(8-10)17-5/h6-9H,1-5H3/t18-/m0/s1

InChI Key

MICGUYCQMKQBFY-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.